

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 2-Nitro-1H-indole

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Compound of Interest

Compound Name: 2-nitro-1H-indole

CAS No.: 60544-75-4

Cat. No.: B6598013

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Part 1: Introduction & Synthetic Context

The Structural Challenge

2-Nitro-1H-indole (MW 162.15) represents a unique challenge in heterocyclic chemistry. Unlike its isomer, 3-nitroindole, which is readily accessible via direct electrophilic nitration, the 2-nitro isomer is synthetically elusive.^[1] The pyrrole ring of indole is naturally nucleophilic at C3; therefore, introducing a nitro group at C2 requires indirect methods, such as the oxidation of 2-aminoindoles or lithiation-nitration sequences involving

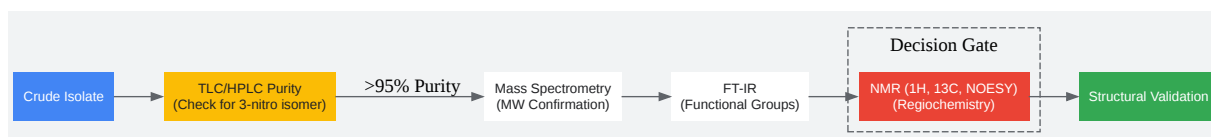
-protection.

For the drug development professional, distinguishing the 2-nitro isomer from the thermodynamically favored 3-nitro isomer is critical. Misidentification can lead to erroneous

SAR (Structure-Activity Relationship) data. This guide provides a self-validating spectroscopic workflow to confirm the presence of the 2-nitro pharmacophore.

Characterization Workflow

The following directed acyclic graph (DAG) outlines the logical flow for validating 2-nitroindole, prioritizing non-destructive techniques.



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Figure 1: Analytical workflow for the structural validation of 2-nitroindole. Note the critical reliance on NMR for regiochemical assignment.

Part 2: Mass Spectrometry (MS) Data

Objective: Confirm molecular weight and analyze fragmentation to rule out ring-opened byproducts common in nitro-heterocycle synthesis.

Experimental Parameters (EI-MS)

- Ionization Mode: Electron Impact (EI), 70 eV.
- Inlet Temperature: 200°C (Avoid higher temps to prevent thermal degradation of the nitro group).

Fragmentation Logic

Nitroarenes exhibit a characteristic "fingerprint" involving the sequential loss of the nitro group constituents.

- Molecular Ion (

): m/z 162. Usually prominent in indoles.

- Loss of

(

): m/z 132. Rearrangement of the nitro group to a nitrite ester followed by loss of NO.

- Loss of

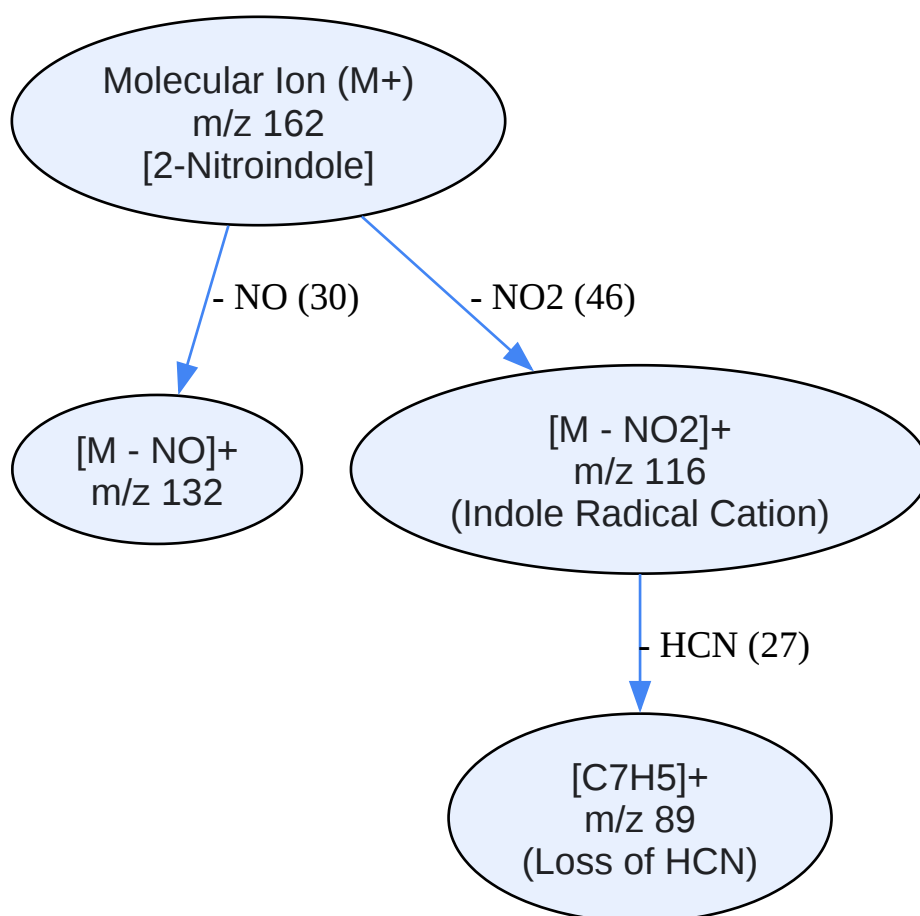
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): m/z 116. This generates the indole radical cation (

), a highly stable aromatic system.

- Ring Degradation (

): Loss of HCN (27 Da) from the indole core, typical of nitrogen heterocycles.



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Figure 2: Primary fragmentation pathway for 2-nitroindole under Electron Impact (EI) ionization.

Part 3: Infrared Spectroscopy (FT-IR)

Objective: Verify the oxidation state of the nitrogen species. This distinguishes the product from amino-indole precursors or nitroso intermediates.

Diagnostic Bands

Data should be collected using an ATR (Attenuated Total Reflectance) accessory on the solid sample to avoid solvent interference.

Functional Group	Frequency ()	Intensity	Assignment Logic
N-H Stretch	3300 – 3450	Medium, Broad	Indole N-H. Often sharper than OH bands but broadened by H-bonding.
Asymmetric	1500 – 1540	Strong	Diagnostic for nitro group. Shifted slightly by conjugation with the indole ring.
Symmetric	1320 – 1370	Strong	Paired with the asymmetric stretch; confirms vs. (nitroso).
C=C Aromatic	1420 – 1600	Variable	Skeletal vibrations of the benzene/pyrrole rings.

Part 4: Nuclear Magnetic Resonance (NMR)

Objective: This is the definitive step for distinguishing 2-nitroindole from 3-nitroindole.

Experimental Protocol

- Solvent: DMSO-

is required.^[2]^[3]

- Reason 1: Solubility.^[4] Nitroindoles are poorly soluble in .
 - Reason 2: Exchange suppression. DMSO enables the observation of the labile N-H proton, which is critical for integration.
- Concentration: ~10 mg in 0.6 mL solvent.

¹H NMR Diagnostic Criteria (400 MHz, DMSO-)

The chemical shifts below are based on the electronic environment created by the strong electron-withdrawing nitro group at position 2.

Proton	Approx. Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Insight
N-H (1)	12.5 – 13.0	Broad Singlet	-	Acidic NH. The 2-nitro group pulls electron density, making this proton significantly more acidic (downfield) than unsubstituted indole (~11.0 ppm).
H-3	7.4 – 7.6	Singlet (or d)		The Key Discriminator. In 2-nitroindole, H-3 is on the pyrrole ring. In 3-nitroindole, this position is substituted, and H-2 appears at ~8.6 ppm. The absence of a signal >8.0 ppm rules out the 3-isomer.
H-4	7.9 – 8.1	Doublet		Deshielded due to peri-proximity to the C3 region and electronic effects.

H-5, H-6	7.1 – 7.4	Multiplets	-	Aromatic region, often overlapping.
H-7	7.5 – 7.7	Doublet		Typical indole aromatic proton.

C NMR Diagnostic Criteria (100 MHz, DMSO-)

- C-2 (Nitro-bearing): ~140–145 ppm. Quaternary.
- C-3 (Proton-bearing): ~105–110 ppm. This carbon is relatively shielded compared to C-2.
- Carbonyls: None. (Absence confirms no oxidation to isatin or oxindole derivatives).

Part 5: References & Validation Sources

To ensure the highest level of scientific integrity, the following sources define the synthesis and spectral expectations for nitroindoles.

- Pelkey, E. T., & Gribble, G. W. (1997). Synthesis of 2-nitroindoles via the reaction of 2-lithioindoles with dinitrogen tetroxide. Chemical Communications. [Link](#)
 - Relevance: The definitive method for synthesizing 2-nitroindoles, establishing the standard for characterization.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link](#)
 - Relevance: Essential for distinguishing solvent peaks (DMSO @ 2.50 ppm) from the H-3 indole signal.
- Create, T., et al. (1985). Synthesis of 2-nitroindoles. Tetrahedron Letters. [Link](#)
 - Relevance: Early foundational work on the specific spectroscopy of the 2-nitro isomer.

Final Validation Checklist

MS: Parent ion at 162?

IR: Strong bands at ~ 1340 and ~ 1520 cm^{-1} ?

NMR: Absence of a singlet at >8.5 ppm? (If present, you have 3-nitroindole).[6]

NMR: Presence of a singlet at ~ 7.5 ppm? (Confirms H-3 of 2-nitroindole).

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Sources

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